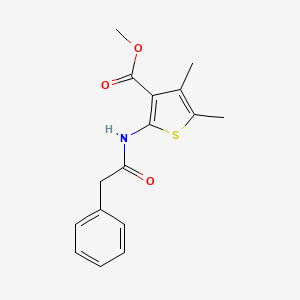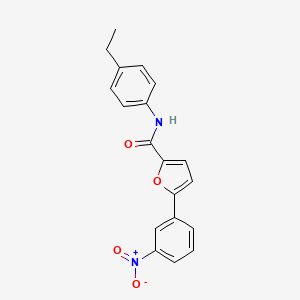![molecular formula C15H11F3N2O3 B5723662 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a trifluoromethyl group, a nitro group, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Amidation: The nitro-substituted aromatic compound is then subjected to amidation with 3-(trifluoromethyl)aniline under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product formed is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Aplicaciones Científicas De Investigación
3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials with specific properties.
Biological Research: It is used in studies to understand the interactions of aromatic amides with biological targets.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
- 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Uniqueness
3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-4-2-7-12(13(9)20(22)23)14(21)19-11-6-3-5-10(8-11)15(16,17)18/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTHTKSQILLGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)
![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)
![2-(2-ISOPROPYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5723597.png)
![1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![ISOPROPYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B5723607.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)

![2-(4-nitrophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide](/img/structure/B5723627.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
